molecular formula C8H11O4P B15290163 2,3-Dimethylphenol Dihydrogen Phosphate

2,3-Dimethylphenol Dihydrogen Phosphate

Cat. No.: B15290163
M. Wt: 202.14 g/mol
InChI Key: CFZAEHZKTCVBOQ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenol Dihydrogen Phosphate is an organic compound with the molecular formula C8H11O4P It is a derivative of phenol, where two methyl groups are substituted at the 2nd and 3rd positions, and a dihydrogen phosphate group is attached to the phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenol Dihydrogen Phosphate typically involves the reaction of 2,3-dimethylphenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dihydrogen phosphate ester. The general reaction can be represented as follows:

[ \text{2,3-Dimethylphenol} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenol Dihydrogen Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the phenol derivative.

    Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,3-Dimethylphenol Dihydrogen Phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenol Dihydrogen Phosphate involves its interaction with specific molecular targets. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenol Dihydrogen Phosphate
  • 2,5-Dimethylphenol Dihydrogen Phosphate
  • 3,4-Dimethylphenol Dihydrogen Phosphate

Uniqueness

2,3-Dimethylphenol Dihydrogen Phosphate is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules compared to its similar compounds.

Properties

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

(2,3-dimethylphenyl) dihydrogen phosphate

InChI

InChI=1S/C8H11O4P/c1-6-4-3-5-8(7(6)2)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

CFZAEHZKTCVBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(O)O)C

Origin of Product

United States

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